N-[(2R,3S)-2-(1,5-dimethylpyrazol-4-yl)oxolan-3-yl]-4-phenylcyclohexane-1-carboxamide
Description
N-[(2R,3S)-2-(1,5-Dimethylpyrazol-4-yl)oxolan-3-yl]-4-phenylcyclohexane-1-carboxamide is a synthetic compound characterized by its unique structure, which includes a pyrazolyl group, an oxolane ring, and a phenylcyclohexane carboxamide
Properties
IUPAC Name |
N-[(2R,3S)-2-(1,5-dimethylpyrazol-4-yl)oxolan-3-yl]-4-phenylcyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O2/c1-15-19(14-23-25(15)2)21-20(12-13-27-21)24-22(26)18-10-8-17(9-11-18)16-6-4-3-5-7-16/h3-7,14,17-18,20-21H,8-13H2,1-2H3,(H,24,26)/t17?,18?,20-,21+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILTBZETXXHFTNL-RRIIRSAJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C2C(CCO2)NC(=O)C3CCC(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=NN1C)[C@@H]2[C@H](CCO2)NC(=O)C3CCC(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Initial Precursors: The synthesis typically begins with commercially available precursors such as 1,5-dimethylpyrazole, oxolane derivatives, and phenylcyclohexane carboxylic acid.
Step-by-Step Synthesis: The synthetic route involves multiple steps including the formation of intermediate compounds through condensation, cyclization, and coupling reactions.
Reaction Conditions: Standard reaction conditions may involve specific catalysts (like palladium or nickel), appropriate solvents (like dichloromethane or ethanol), and controlled temperatures (ranging from -10°C to 150°C).
Industrial Production Methods: In an industrial setting, the compound is produced in larger scales using automated synthesisers to ensure precise reaction conditions. Optimization of these methods involves improving yield, purity, and cost-efficiency.
Chemical Reactions Analysis
Types of Reactions It Undergoes:
Oxidation: It undergoes oxidative reactions forming various oxidized products which may further enhance its bioactivity.
Reduction: The compound can be reduced under suitable conditions to form different derivatives with altered chemical properties.
Substitution: It participates in nucleophilic and electrophilic substitution reactions, modifying the functional groups attached to its core structure.
Common Reagents and Conditions:
For oxidation : Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
For reduction : Reducing agents such as lithium aluminium hydride and sodium borohydride are often used.
For substitution : Reagents like alkyl halides, amines, or thiols can be utilized.
Major Products Formed:
Scientific Research Applications
Chemistry: Utilized as a versatile building block in synthetic organic chemistry.
Biology: Investigated for its potential as a biochemical probe in studying biological pathways.
Medicine: Potentially used in drug discovery and development for its pharmacologically active properties.
Industry: Applied in materials science for developing novel materials with enhanced properties.
Mechanism of Action
Compared to other compounds with similar structures, N-[(2R,3S)-2-(1,5-Dimethylpyrazol-4-yl)oxolan-3-yl]-4-phenylcyclohexane-1-carboxamide stands out due to:
Its unique combination of a pyrazolyl group and oxolane ring.
Enhanced stability and reactivity.
Broader range of scientific research applications.
Comparison with Similar Compounds
N-[(2R,3S)-2-(1,3-Dimethylpyrazol-4-yl)oxolan-3-yl]-4-phenylcyclohexane-1-carboxamide.
N-[(2R,3S)-2-(1,5-Dimethylpyrazol-4-yl)oxolan-3-yl]-4-phenylcyclohexane-1-carboxylate.
In sum, N-[(2R,3S)-2-(1,5-dimethylpyrazol-4-yl)oxolan-3-yl]-4-phenylcyclohexane-1-carboxamide is a multifaceted compound with significant implications in science and industry. Its synthesis, reactions, applications, and mechanism of action collectively showcase its importance and utility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
